molecular formula C11H17NO4 B2667579 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 127926-24-3

2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2667579
CAS RN: 127926-24-3
M. Wt: 227.26
InChI Key: ZCFGFDBKCBPYHR-DGFRNANFSA-N
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Description

“2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound that is part of the bicyclo[2.1.1]hexane family . This family of compounds is increasingly important in the development of bio-active compounds . The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.1.1]hexane core . This core is part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This reaction is used to access new building blocks . The compound can also be derivatized with numerous transformations .

Scientific Research Applications

Synthesis of Unnatural Amino Acids

Researchers have developed methods to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are considered unnatural amino acids. These methods offer a significant reduction in the number of steps required compared to previous literature procedures. The synthesis involves the adjustment of reaction conditions to obtain either pure cis or trans acid, with optical resolution achieved through diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations have provided explanations for the observed cis selectivity in the initial step of the synthesis (Bakonyi et al., 2013).

Dipeptide Mimetics

Azabicyclo[X.Y.0]alkane amino acids are recognized for their role as rigid dipeptide mimetics, which are valuable for structure-activity studies in peptide-based drug discovery. An efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane has been reported, highlighting the compound's utility in generating tools for medicinal chemistry research (Mandal et al., 2005).

Precursors for Conformationally Constrained β-Amino Acids

The compound has been used as a precursor for the synthesis of conformationally constrained β-amino acids, which have the potential to form oligomers with definite secondary structures. This application is significant for the development of novel peptides and peptidomimetics with enhanced biological activities. The versatility of these azabicycles in being transformed into their corresponding amino acid derivatives illustrates their importance in synthetic organic chemistry (Krow et al., 2016).

Future Directions

The future directions for this compound involve further exploration of the rich chemical space surrounding the [2.1.1] platform . There is a need for additional work to fully exploit this space and to develop new atom and exit-vector arrangements for [2.1.1] scaffolds .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFGFDBKCBPYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127926-24-3
Record name 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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